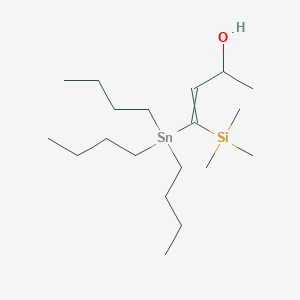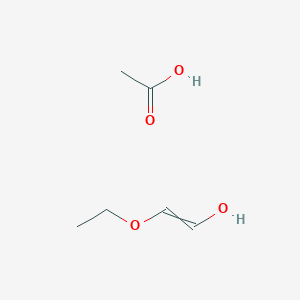
Acetic acid;2-ethoxyethenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-ethoxyethenol, also known as 2-ethoxyethyl acetate, is an organic compound with the formula CH₃CH₂OCH₂CH₂O₂CCH₃. It is the ester of ethoxyethanol and acetic acid. This colorless liquid is partially soluble in water and is commonly used as a solvent in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl acetate is typically synthesized through the esterification of ethoxyethanol with acetic acid. This reaction is catalyzed by a mineral acid such as sulfuric acid. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of 2-ethoxyethyl acetate involves the carbonylation of methanol via the Monsanto process, which has evolved into the Cavita process. This method uses a choice of catalysts and process intensification to produce acetic acid, which is then esterified with ethoxyethanol to form 2-ethoxyethyl acetate .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethoxyethanol and acetic acid.
Oxidation: It can be oxidized to form ethoxyacetic acid.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Ethoxyethanol and acetic acid.
Oxidation: Ethoxyacetic acid.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
2-Ethoxyethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent for resins, coatings, and dyes.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations.
Industry: Applied in the production of lacquers, varnishes, and cleaning agents
Mechanism of Action
The mechanism of action of 2-ethoxyethyl acetate involves its metabolism to 2-ethoxyethanol in the blood via hydrolysis. This is further metabolized by alcohol dehydrogenase to 2-ethoxyacetaldehyde, which is then converted by aldehyde dehydrogenase to 2-ethoxyacetic acid in the liver. These metabolites are thought to be involved in some of the compound’s toxic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol monoethyl ether acetate
- Ethyl glycol acetate
- Cellosolve acetate
- Ethoxol acetate
- Oxidol acetate
Uniqueness
2-Ethoxyethyl acetate is unique due to its specific ester structure, which imparts distinct solvent properties. It is particularly effective in dissolving polyester and short oil alkyd resins, making it valuable in coatings and dyes. Additionally, its ability to reduce evaporation and impart high gloss in automobile lacquers sets it apart from other similar compounds .
Properties
CAS No. |
129751-10-6 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
acetic acid;2-ethoxyethenol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-2-6-4-3-5;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
ZITLXPXNHDKRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
![4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde](/img/structure/B14285581.png)
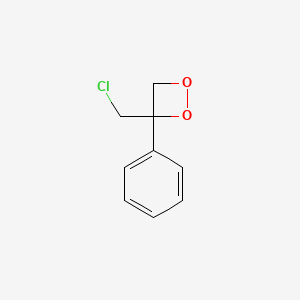

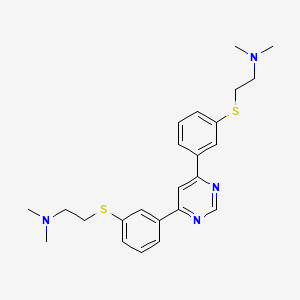
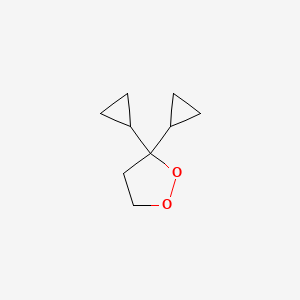
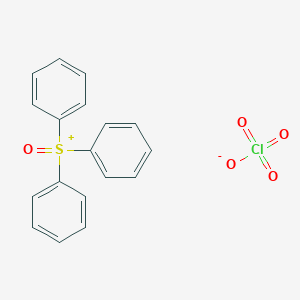

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
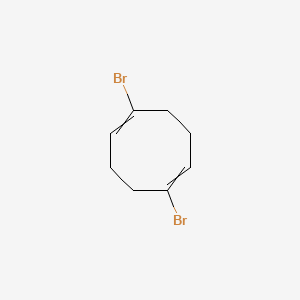
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
